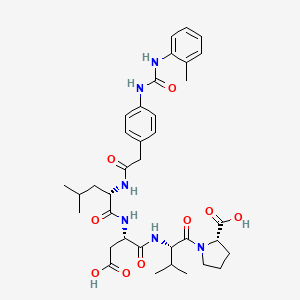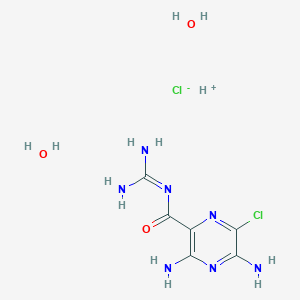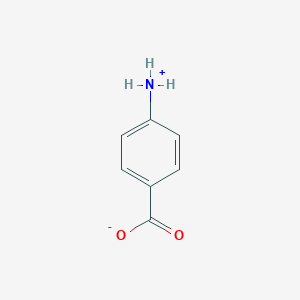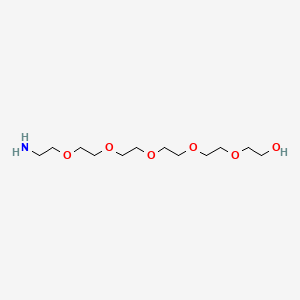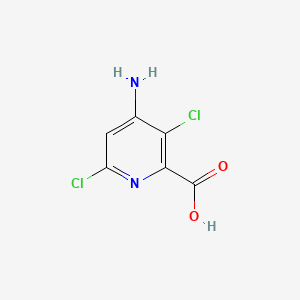![molecular formula C34H60N3O7PS B1667168 [3-[[(2S)-1-[[(2S)-1-[[(2S)-1-methoxy-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropyl]-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]phosphinic acid CAS No. 167467-53-0](/img/structure/B1667168.png)
[3-[[(2S)-1-[[(2S)-1-[[(2S)-1-methoxy-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropyl]-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]phosphinic acid
Übersicht
Beschreibung
BMS-186511 ist ein Bisubstrat-Analog-Inhibitor der Farnesyltransferase, einem Enzym, das an der posttranslationalen Modifikation von Proteinen beteiligt ist. Diese Verbindung hat eine potenzielle Antikrebsaktivität gezeigt, insbesondere bei der Hemmung der malignen Wachstumseigenschaften von Zelllinien, die aus malignen Schwannomen von Patienten mit Neurofibromatose Typ I etabliert wurden .
Vorbereitungsmethoden
Die Synthese von BMS-186511 beinhaltet die Einarbeitung von Strukturmotiven sowohl aus Farnesylpyrophosphat als auch aus dem CAAX-Tetrapeptid, den beiden Substraten der Reaktion, die von der Farnesyltransferase katalysiert wird. Der Syntheseweg beinhaltet die Herstellung eines Methylcarboxylester-Prodrugs, um die Zellpermeabilität zu verbessern.
Chemische Reaktionsanalyse
BMS-186511 durchläuft hauptsächlich Reaktionen, die mit seiner Rolle als Farnesyltransferase-Inhibitor zusammenhängen. Es hemmt die Farnesylierung von Proteinen, einschließlich Ras-Proteinen, indem es deren Membranassoziation verhindert . Das Hauptprodukt, das aus dieser Reaktion gebildet wird, ist die Anhäufung von nicht-farnesylisierten Ras-Proteinen in der zytosolischen Fraktion . Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen das Vorhandensein von Farnesylpyrophosphat und dem CAAX-Tetrapeptid.
Analyse Chemischer Reaktionen
BMS-186511 primarily undergoes reactions related to its role as a farnesyltransferase inhibitor. It inhibits the farnesylation of proteins, including Ras proteins, by preventing their membrane association . The major product formed from this reaction is the accumulation of unfarnesylated Ras proteins in the cytosolic fraction . Common reagents and conditions used in these reactions include the presence of farnesyl pyrophosphate and the CAAX tetrapeptide.
Wissenschaftliche Forschungsanwendungen
BMS-186511 wurde ausgiebig auf seine potenziellen Antikrebswirkungen untersucht. Es hat Wirksamkeit bei der Blockierung der Funktion von onkogenen Ras-Proteinen gezeigt, die an Wachstum und Proliferation von Krebszellen beteiligt sind . Die Verbindung wurde in der Forschung verwendet, um die Hemmung der Farnesyltransferaseaktivität in ganzen Zellen zu untersuchen, was zur Hemmung der Ras-Proteinverarbeitung und zur Anhäufung von nicht-farnesylisierten Ras-Proteinen führte . Zusätzlich wurde BMS-186511 verwendet, um die Auswirkungen von Farnesyltransferase-Inhibitoren auf den malignen Phänotyp von Zellen mit Neurofibromatose Typ I zu untersuchen .
Wirkmechanismus
BMS-186511 entfaltet seine Wirkung durch die spezifische Hemmung der Farnesyltransferase, einem Enzym, das für die posttranslationale Farnesylierung von Ras-Proteinen verantwortlich ist . Diese Modifikation ist notwendig für die Verankerung von Ras-Proteinen an der Plasmamembran, was für ihre Funktion entscheidend ist. Durch die Hemmung der Farnesyltransferase verhindert BMS-186511 die Membranassoziation von Ras-Proteinen, was zur Hemmung ihrer onkogenen Aktivität führt . Die Verbindung hemmt nicht die Geranylgeranyltransferase I, ein eng verwandtes Enzym .
Wirkmechanismus
BMS-186511 exerts its effects by specifically inhibiting farnesyltransferase, an enzyme responsible for the post-translational farnesylation of Ras proteins . This modification is necessary for the anchoring of Ras proteins to the plasma cell membrane, which is crucial for their function. By inhibiting farnesyltransferase, BMS-186511 prevents the membrane association of Ras proteins, leading to the inhibition of their oncogenic activity . The compound does not inhibit geranylgeranyltransferase I, a closely related enzyme .
Vergleich Mit ähnlichen Verbindungen
BMS-186511 gehört zu einer Klasse von Bisubstrat-Analog-Inhibitoren der Farnesyltransferase. Ähnliche Verbindungen umfassen BMS-185878 und BMS-184467, die ebenfalls eine hohe Selektivität für die Farnesyltransferase aufweisen . BMS-186511 hat eine verbesserte Zellpermeabilität aufgrund seiner Methylcarboxylester-Prodrug-Form . Dieses einzigartige Merkmal erhöht seine Wirksamkeit bei der Hemmung des Wachstums von Ras-transformierten Zellen im Vergleich zu anderen Farnesyltransferase-Inhibitoren .
Eigenschaften
CAS-Nummer |
167467-53-0 |
|---|---|
Molekularformel |
C34H60N3O7PS |
Molekulargewicht |
685.9 g/mol |
IUPAC-Name |
[3-[[(2S)-1-[[(2S)-1-[[(2S)-1-methoxy-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropyl]-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]phosphinic acid |
InChI |
InChI=1S/C34H60N3O7PS/c1-23(2)13-11-14-26(7)15-12-16-27(8)17-20-45(42,43)21-18-29(38)36-30(24(3)4)33(40)37-31(25(5)6)32(39)35-28(19-22-46-10)34(41)44-9/h13,15,17,24-25,28,30-31H,11-12,14,16,18-22H2,1-10H3,(H,35,39)(H,36,38)(H,37,40)(H,42,43)/b26-15+,27-17+/t28-,30-,31-/m0/s1 |
InChI-Schlüssel |
QNNCDQUXVSUVDG-QKFLMABSSA-N |
SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)OC)NC(=O)CCP(=O)(CC=C(C)CCC=C(C)CCC=C(C)C)O |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCSC)C(=O)OC)NC(=O)CCP(=O)(C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O |
Kanonische SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)OC)NC(=O)CCP(=O)(CC=C(C)CCC=C(C)CCC=C(C)C)O |
Aussehen |
white solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Sequenz |
VVM |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
BMS186511; BMS 186511; BMS-186511. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





